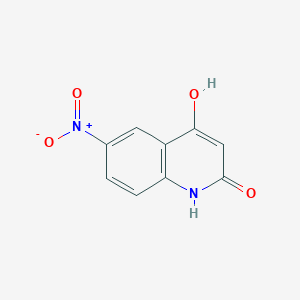

4-hydroxy-6-nitroquinolin-2(1H)-one

Descripción general

Descripción

4-hydroxy-6-nitroquinolin-2(1H)-one (4-HNQ) is a synthetic chemical compound that has been studied for its potential applications in a variety of scientific fields. It has been used in research related to drug synthesis, drug delivery, and biochemistry. 4-HNQ has also been studied for its potential to act as an inhibitor of certain enzymes and for its potential to act as a neuroprotective agent.

Aplicaciones Científicas De Investigación

Anticancer Activity

4-Hydroxy-6-nitroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, a study designed a series of these derivatives, revealing that compound IVc-2 demonstrated significant cytotoxicity against oral cancer cell lines, with IC50 values of 0.2406μM/mL (Bhat et al., 2019).

Antimicrobial Properties

Research has also explored the antimicrobial capabilities of 4-hydroxy-6-nitroquinolin-2(1H)-one derivatives. A study synthesized novel azo dyes from these derivatives and evaluated their antibacterial and antifungal activities, showing effectiveness against various pathogens (Ghoneim & Morsy, 2018).

Use in Genotoxicity Assays

The compound is also used in genotoxicity assays due to its mutagenic and carcinogenic properties. A study assessed the dose-response curve of 4NQO (a related compound) at low concentrations in different cell lines, revealing insights into its effectiveness as a mutagen (Brüsehafer et al., 2015).

Solid-Phase Synthesis Applications

In the realm of chemistry, 4-hydroxy-6-nitroquinolin-2(1H)-one has applications in solid-phase synthesis. One study describes the efficient synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones, which are related compounds, using Rink amide resin (Křupková et al., 2009).

Metabolic Pathways and Carcinogenicity

Its metabolites, such as 4-hydroxyaminoquinoline 1-oxide, have been studied for their role in carcinogenesis. The activity of enzymes converting 4-nitroquinoline-1-oxide to its metabolites was found in rat liver, indicating its significance in cancer research (Sugimura et al., 1966).

Propiedades

IUPAC Name |

4-hydroxy-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMDSWMTVZEDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-6-nitroquinolin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

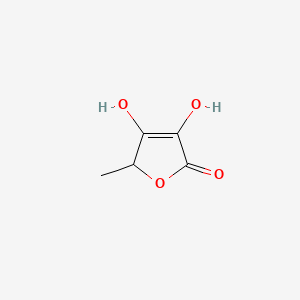

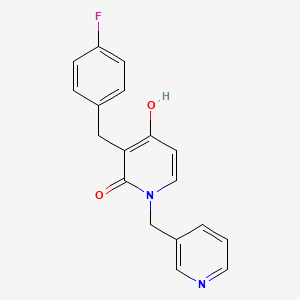

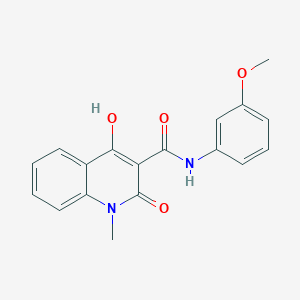

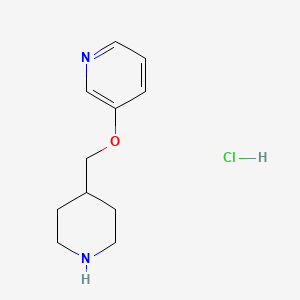

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research primarily focuses on synthesizing novel azo dyes derived from 4-hydroxy-6-nitroquinolin-2(1H)-one and evaluating their antimicrobial activity. The authors synthesized a series of azo dyes by coupling diazonium salts of various substituted anilines with 4-hydroxy-6-nitroquinolin-2(1H)-one. The synthesized compounds were then tested against a panel of bacterial and fungal strains to assess their potential as antimicrobial agents [].

Q2: Why is the study of 4-hydroxy-6-nitroquinolin-2(1H)-one derivatives relevant in the context of antimicrobial research?

A2: Quinoline derivatives, particularly those with substitutions at specific positions, are known to exhibit a wide range of biological activities, including antimicrobial effects. 4-Hydroxyquinolin-2(1H)-ones, a subclass within this family, have shown promising activity against various microbial strains. This research builds upon this knowledge by exploring the impact of incorporating an azo group and different substituents on the antimicrobial potency and spectrum of 4-hydroxy-6-nitroquinolin-2(1H)-one derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)

![4-[(N,2-dimethylpropanamido)methyl]benzoic acid](/img/structure/B1395462.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)